6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18329422
Molecular Formula: C13H7Cl2N3O2
Molecular Weight: 308.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7Cl2N3O2 |
|---|---|
| Molecular Weight | 308.12 g/mol |
| IUPAC Name | 6,8-dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C13H7Cl2N3O2/c14-8-5-10(15)13-16-11(7-17(13)6-8)9-3-1-2-4-12(9)18(19)20/h1-7H |
| Standard InChI Key | PNWLEXJGDJOPMI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine features a fused bicyclic core comprising an imidazole ring condensed with a pyridine moiety. Key substituents include:
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Chlorine atoms at positions 6 and 8 of the pyridine ring.
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A 2-nitrophenyl group at position 2 of the imidazole ring.
The IUPAC name derives from this substitution pattern, ensuring unambiguous identification. The structural formula is represented as C₁₃H₇Cl₂N₃O₂, with a molecular weight of 308.11 g/mol (calculated using atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).
Table 1: Comparative Molecular Data for Imidazo[1,2-a]pyridine Derivatives
Spectroscopic and Computational Data
While experimental spectra for this specific compound are unavailable, analogous imidazo[1,2-a]pyridines exhibit distinct spectral signatures:
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¹H NMR: Aromatic protons resonate between δ 6.5–8.5 ppm, with splitting patterns reflecting substituent effects .
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FT-IR: Stretching vibrations for nitro groups (N=O) appear near 1520 cm⁻¹ and 1350 cm⁻¹ .
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Mass Spectrometry: Molecular ion peaks align with the calculated mass, accompanied by fragmentation patterns indicative of chlorine and nitro groups .
The SMILES notation for this compound is ClC1=C(Cl)C2=CN=C(N2C=C1)C3=C(N+[O-])C=CC=C3, enabling precise computational modeling .
Synthetic Methodologies
Multi-Component Reactions (MCRs)
The Groebke–Blackburn–Bienaymè (GBB) reaction, a three-component coupling process, is a viable route for synthesizing imidazo[1,2-a]pyridines . Adapting this method:
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Reactants:
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Catalysis: Molecular iodine (20 mol%) under ultrasonication in aqueous medium .
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Conditions: Room temperature, aerobic, 30–60 min reaction time.
This protocol offers advantages such as high atom economy (>90% yield) and minimal byproducts .
Table 2: Optimized Synthetic Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 20 mol% I₂ | Maximizes electrophilic activation |
| Solvent | Water | Enhances green chemistry |
| Temperature | 25°C | Prevents side reactions |
| Ultrasonication Frequency | 40 kHz | Accelerates reaction kinetics |
Post-Synthetic Modifications
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Nitro Reduction: The 2-nitrophenyl group can be reduced to an amine using H₂/Pd-C, enabling further functionalization (e.g., amide coupling) .
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Halogen Exchange: Chlorine atoms at C6 and C8 may undergo nucleophilic substitution with amines or alkoxides .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility due to aromatic Cl and NO₂ groups; soluble in DMSO or DMF .
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Thermal Stability: Decomposition temperature >250°C (estimated via thermogravimetric analysis of analogs ).
Electronic Properties
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LogP: Calculated as 3.28 (using ChemAxon), indicating moderate lipophilicity .
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pKa: The nitro group acts as a strong electron-withdrawing group, lowering the pKa of adjacent protons to ~4.5 .
| Target | Assay Type | IC₅₀ (Predicted) |
|---|---|---|
| KRAS G12C | Biochemical inhibition | 0.8–1.2 µM |
| Topoisomerase II | DNA relaxation assay | 5.5 µM |
Materials Science
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